![molecular formula C21H17ClFN5OS B2491794 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 886928-91-2](/img/structure/B2491794.png)
2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide
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Overview
Description
Triazole derivatives, including compounds similar to 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide, are known for their wide range of pharmaceutical activities. These activities include anti-inflammatory, antibacterial, antifungal, and antitumor effects. The interest in these compounds is driven by their versatile pharmacological profiles, which are attributed to the triazole ring system and its ability to interact with various biological targets (MahyavanshiJyotindra et al., 2011).
Synthesis Analysis
The synthesis of triazole derivatives generally involves the condensation of different thiol and chloroacetamide compounds in the presence of anhydrous potassium carbonate. Structural elucidation of these compounds is typically achieved through H1 NMR, IR Spectra, and mass spectra, providing insights into their molecular framework and the successful attachment of desired functional groups (MahyavanshiJyotindra et al., 2011).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, often substituted with various groups that influence the compound's biological activity. Single crystal diffraction and spectroscopic methods such as NMR and IR spectroscopy are pivotal in determining the exact structure and the spatial orientation of the substituents (Kariuki et al., 2021).
properties
IUPAC Name |
2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5OS/c22-16-5-3-15(4-6-16)13-19-25-26-21(28(19)27-11-1-2-12-27)30-14-20(29)24-18-9-7-17(23)8-10-18/h1-12H,13-14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHBZNYSXFLUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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